4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid
Overview
Description
4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid is an organic compound with the molecular formula C14H18N2O4. This compound features a cyclohexyl group, a methylamino group, and a nitrobenzoic acid moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid typically involves the nitration of benzoic acid derivatives followed by the introduction of the cyclohexyl(methyl)amino group. One common method involves the nitration of 4-aminobenzoic acid to form 4-nitrobenzoic acid, which is then subjected to a substitution reaction with cyclohexylmethylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like ethanol or methanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 4-[Cyclohexyl(methyl)amino]-3-aminobenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Oxidation: 4-[Cyclohexyl(methyl)amino]-3-nitrosobenzoic acid or this compound derivatives.
Scientific Research Applications
4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyclohexyl(methyl)amino group may also contribute to the compound’s binding affinity to specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: Lacks the nitro and cyclohexyl(methyl)amino groups.
4-Nitrobenzoic acid: Lacks the cyclohexyl(methyl)amino group.
Cyclohexylamine: Lacks the benzoic acid and nitro groups.
Uniqueness
4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid is unique due to the presence of both the cyclohexyl(methyl)amino and nitro groups on the benzoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[cyclohexyl(methyl)amino]-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-15(11-5-3-2-4-6-11)12-8-7-10(14(17)18)9-13(12)16(19)20/h7-9,11H,2-6H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPIHBDRJRMTKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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